3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione
Overview
Description
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione, also known as 3-(4-Bromophenyl)-3-methyl-2,5-pyrrolidinedione, is an organic compound with a molecular formula of C10H10BrNO2. It is a colorless solid that is soluble in organic solvents, such as dichloromethane and methanol. This compound is of great interest due to its potential applications in the fields of chemistry and biology. It has been used in a variety of synthetic processes, as well as in biological studies.
Scientific Research Applications
Biological Activities of Pyrazoline Derivatives
Specific Scientific Field
Biological and Pharmacological Research
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 4-bromophenyl group, was studied for its biological activities on rainbow trout alevins .
Methods of Application or Experimental Procedures
The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming .
Results or Outcomes
The study is the first novel research to investigate these potentials. The results of this study are not explicitly mentioned in the source .
Synthesis of Liquid Crystal Oligomers
Specific Scientific Field
Polymer Science and Liquid Crystal Research
Summary of the Application
A new molecular building block for side-chain liquid crystal oligomers and polymers was synthesized, which includes a 4-bromophenyl group .
Methods of Application or Experimental Procedures
The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
Results or Outcomes
These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Neurotoxic Potentials of Pyrazoline Derivative
Specific Scientific Field
Neurobiology and Toxicology
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 4-bromophenyl group, was studied for its neurotoxic potentials on rainbow trout alevins .
Results or Outcomes
This study is the first novel research to investigate these potentials. The results of this study are not explicitly mentioned in the source .
Synthesis of Heterocyclic Liquid Crystals
Specific Scientific Field
Chemistry and Material Science
Summary of the Application
A new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, was reported .
properties
IUPAC Name |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULAGWRHCWUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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